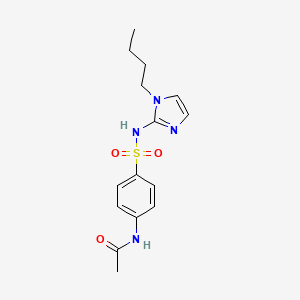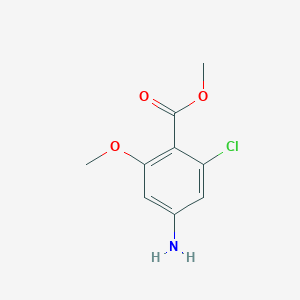
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a 3-methylidenecyclobutyl group at the 9th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable purine precursor.
Chlorination: Introduction of the chlorine atom at the 6th position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Cyclobutylation: The 3-methylidenecyclobutyl group is introduced through a cycloaddition reaction, often involving cyclobutene derivatives and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine.
Substitution: Formation of substituted purine derivatives with various functional groups replacing the chlorine.
Applications De Recherche Scientifique
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, affecting metabolic pathways.
Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways, influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: Lacks the 3-methylidenecyclobutyl group, making it less complex.
9-(Cyclobutyl)-9H-purin-2-amine: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-9-(3-methylidenecyclobutyl)-9H-purin-2-amine is unique due to the presence of both the chlorine atom and the 3-methylidenecyclobutyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
136137-59-2 |
|---|---|
Formule moléculaire |
C10H10ClN5 |
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
6-chloro-9-(3-methylidenecyclobutyl)purin-2-amine |
InChI |
InChI=1S/C10H10ClN5/c1-5-2-6(3-5)16-4-13-7-8(11)14-10(12)15-9(7)16/h4,6H,1-3H2,(H2,12,14,15) |
Clé InChI |
DZGNXIMUYZWITN-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)N2C=NC3=C2N=C(N=C3Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)












